molecular formula C10H5ClN2O2 B3027848 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile CAS No. 1415562-51-4

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile

Cat. No. B3027848
CAS RN: 1415562-51-4
M. Wt: 220.61
InChI Key: NBJYSPJQMCMCDA-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile is a compound that is structurally related to various quinoline derivatives synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the related compounds have been studied for their inhibitory effects on enzymes such as epidermal growth factor receptor (EGF-R) kinase, which is significant in cancer research due to its role in cell signaling pathways that lead to cell proliferation .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-anilinoquinoline-3-carbonitriles involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to produce 4-oxoquinoline carbonitriles. Subsequent chlorination and reaction with substituted anilines yield the final inhibitors . Another method involves cross-recyclization reactions, as seen in the synthesis of various substituted tetrahydroquinoline carbonitriles . Additionally, one-pot synthesis methods have been developed, such as the synthesis of N2-substituted tetrahydroquinoline carbonitriles in a basic ionic liquid, which demonstrates the versatility and efficiency of modern synthetic approaches .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction methods have been used to confirm the structure of synthesized compounds, ensuring the correct formation of the desired products . The molecular structure influences the binding affinity to target enzymes, as seen in the homology model of EGF-R kinase, which suggests that the cyano group in quinoline carbonitriles interacts with a key threonine residue in the enzyme .

Chemical Reactions Analysis

Quinoline carbonitriles undergo various chemical reactions that modify their structure and potentially their biological activity. For example, chloroquinoline carbonitriles can participate in reactions at the chloro substituent positions as well as at the cyano group, leading to a wide range of biologically active compounds . The versatility of these reactions allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, fluorescence, and stability, are important for their practical application. Some quinoline carbonitriles exhibit solvent and pH-independent fluorescence, making them useful as fluorescent dyes . Spectroscopic methods, including IR, NMR, and UV-vis absorption, are employed to study these properties and understand how structural features affect them .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile is involved in various synthetic methods and chemical reactions. These reactions are categorized based on the chloro and cyano substituents, with many being used in the production of biologically active compounds (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Facilitation of Synthesis

This compound facilitates the synthesis of other complex derivatives. For instance, substituted cinnoline and benzo[h]cinnoline derivatives were synthesized starting from related compounds, demonstrating its role in facilitating complex chemical syntheses (Gomaa, 2003).

Optoelectronic and Charge Transport Properties

The compound is studied for its optoelectronic, nonlinear, and charge transport properties. Investigations into its structural, electronic, optical, and charge transport properties suggest its potential as a multifunctional material (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Inhibitory Properties in Kinase Activity

This compound derivatives are found to be effective inhibitors of the epidermal growth factor receptor (EGF-R) kinase. Their synthesis and structure-activity relationships indicate their potential in therapeutic applications (Wissner et al., 2000).

Chemical Transformations under Nucleophilic Conditions

Studies on its chemical reactivity towards various nucleophilic reagents have led to the formation of diverse heterocyclic systems, underscoring its versatility in chemical transformations (Ibrahim & El-Gohary, 2016).

Fluorescence Properties

The compound exhibits high fluorescence quantum yields and emission maxima, suggesting its potential use in fluorescence standards and molecular imaging (Ahvale, Prokopcová, Šefčovičová, Steinschifter, Täubl, Uray, & Stadlbauer, 2008).

Biological Activity and Antitumor Properties

Its derivatives demonstrate biological activity, including antitumor effects against various human tumor cell lines, highlighting its potential in medicinal chemistry (Yassin, 2009).

Safety and Hazards

  • Precautionary Statements : Proper protective measures (P261) should be followed when handling it .

properties

IUPAC Name

4-chloro-6,7-dihydroxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2/c11-10-5(3-12)4-13-7-2-9(15)8(14)1-6(7)10/h1-2,4,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJYSPJQMCMCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=CC(=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246544
Record name 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415562-51-4
Record name 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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